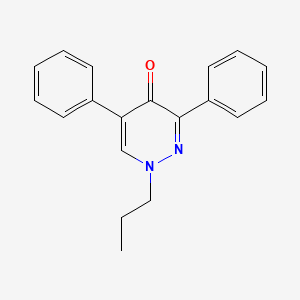
3,5-diphenyl-1-propylpyridazin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-diphenyl-1-propylpyridazin-4(1H)-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. The compound’s structure features a pyridazinone ring substituted with phenyl and propyl groups, which may influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diphenyl-1-propylpyridazin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of hydrazine derivatives with diketones or ketoesters, followed by cyclization to form the pyridazinone ring. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient purification techniques, and cost-effective raw materials. The goal would be to achieve high yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,5-diphenyl-1-propylpyridazin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups on the pyridazinone ring.
Substitution: The phenyl and propyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH would be optimized for each specific reaction.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the phenyl or propyl moieties.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3,5-diphenyl-1-propylpyridazin-4(1H)-one would depend on its specific biological target. It might interact with enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events. The molecular targets and pathways involved would be identified through experimental studies, such as binding assays or molecular docking simulations.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other pyridazinone derivatives with different substituents, such as:
- 4(1H)-Pyridazinone, 3,5-diphenyl-1-methyl-
- 4(1H)-Pyridazinone, 3,5-diphenyl-1-ethyl-
- 4(1H)-Pyridazinone, 3,5-diphenyl-1-butyl-
Uniqueness
The uniqueness of 3,5-diphenyl-1-propylpyridazin-4(1H)-one lies in its specific substituents, which can influence its chemical reactivity and biological activity. Comparing its properties with those of similar compounds can provide insights into structure-activity relationships and guide the design of new derivatives with improved properties.
Properties
CAS No. |
59591-33-2 |
|---|---|
Molecular Formula |
C19H18N2O |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
3,5-diphenyl-1-propylpyridazin-4-one |
InChI |
InChI=1S/C19H18N2O/c1-2-13-21-14-17(15-9-5-3-6-10-15)19(22)18(20-21)16-11-7-4-8-12-16/h3-12,14H,2,13H2,1H3 |
InChI Key |
URHXYEZIFRMESF-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=O)C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














